molecular formula C10H8N6O7S B14491835 6-amino-1H-pyrimidine-2-thione;2,4,6-trinitrophenol CAS No. 64068-57-1

6-amino-1H-pyrimidine-2-thione;2,4,6-trinitrophenol

Cat. No.: B14491835
CAS No.: 64068-57-1
M. Wt: 356.27 g/mol
InChI Key: LPXVQKMHKZCWQV-UHFFFAOYSA-N
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Description

6-amino-1H-pyrimidine-2-thione;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 6-amino-1H-pyrimidine-2-thione and 2,4,6-trinitrophenol. The former is a heterocyclic compound containing a pyrimidine ring with an amino group and a thione group, while the latter, also known as picric acid, is a nitroaromatic compound with three nitro groups attached to a phenol ring. This combination of structures results in a compound with unique chemical and physical properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1H-pyrimidine-2-thione typically involves the cyclization of chalcones with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in anhydrous ethanol at reflux temperature, resulting in the formation of the desired pyrimidine-thione compound .

For the synthesis of 2,4,6-trinitrophenol, the nitration of phenol is performed using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the 2, 4, and 6 positions on the phenol ring .

Industrial Production Methods

Industrial production of 6-amino-1H-pyrimidine-2-thione follows similar synthetic routes as described above, with optimization for large-scale production. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

The industrial production of 2,4,6-trinitrophenol involves large-scale nitration processes with stringent safety measures due to the explosive nature of the compound. Specialized equipment and protocols are employed to handle and store the compound safely .

Chemical Reactions Analysis

Types of Reactions

6-amino-1H-pyrimidine-2-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups in 2,4,6-trinitrophenol can be reduced to amino groups under suitable conditions.

    Substitution: The amino group in 6-amino-1H-pyrimidine-2-thione can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-amino-1H-pyrimidine-2-thione;2,4,6-trinitrophenol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of dyes, explosives, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-amino-1H-pyrimidine-2-thione;2,4,6-trinitrophenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-1H-pyrimidine-2-thione;2,4,6-trinitrophenol is unique due to the combination of a pyrimidine-thione structure with a highly nitrated phenol ring. This dual functionality imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

CAS No.

64068-57-1

Molecular Formula

C10H8N6O7S

Molecular Weight

356.27 g/mol

IUPAC Name

6-amino-1H-pyrimidine-2-thione;2,4,6-trinitrophenol

InChI

InChI=1S/C6H3N3O7.C4H5N3S/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;5-3-1-2-6-4(8)7-3/h1-2,10H;1-2H,(H3,5,6,7,8)

InChI Key

LPXVQKMHKZCWQV-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=S)N=C1)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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